

Comparative Efficacy of Flusilazole and Other Triazole Fungicides: A Comprehensive Guide

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Compound of Interest

Compound Name: *Flusilazole*

Cat. No.: *B1673485*

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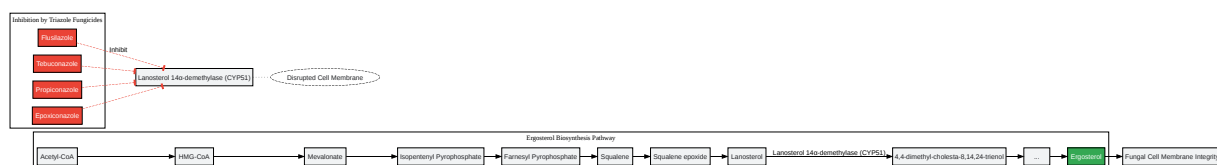
For Researchers, Scientists, and Drug Development Professionals

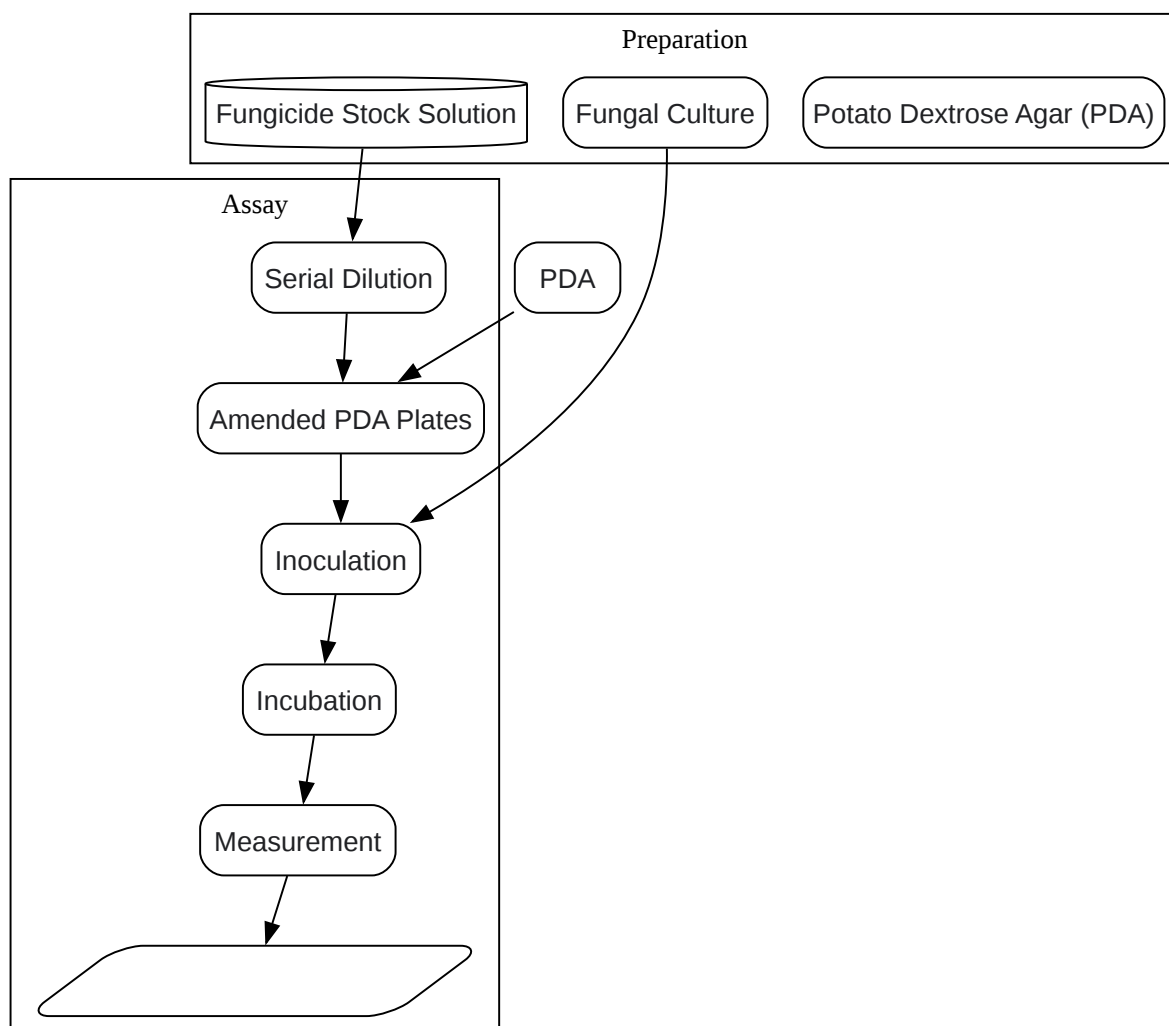
This guide provides a detailed comparison of the fungicidal efficacy of **Flusilazole** against other prominent triazole fungicides, namely Tebuconazole, Propiconazole, and Epoxiconazole. The information presented is collated from various scientific studies to offer a comprehensive overview for research and development purposes.

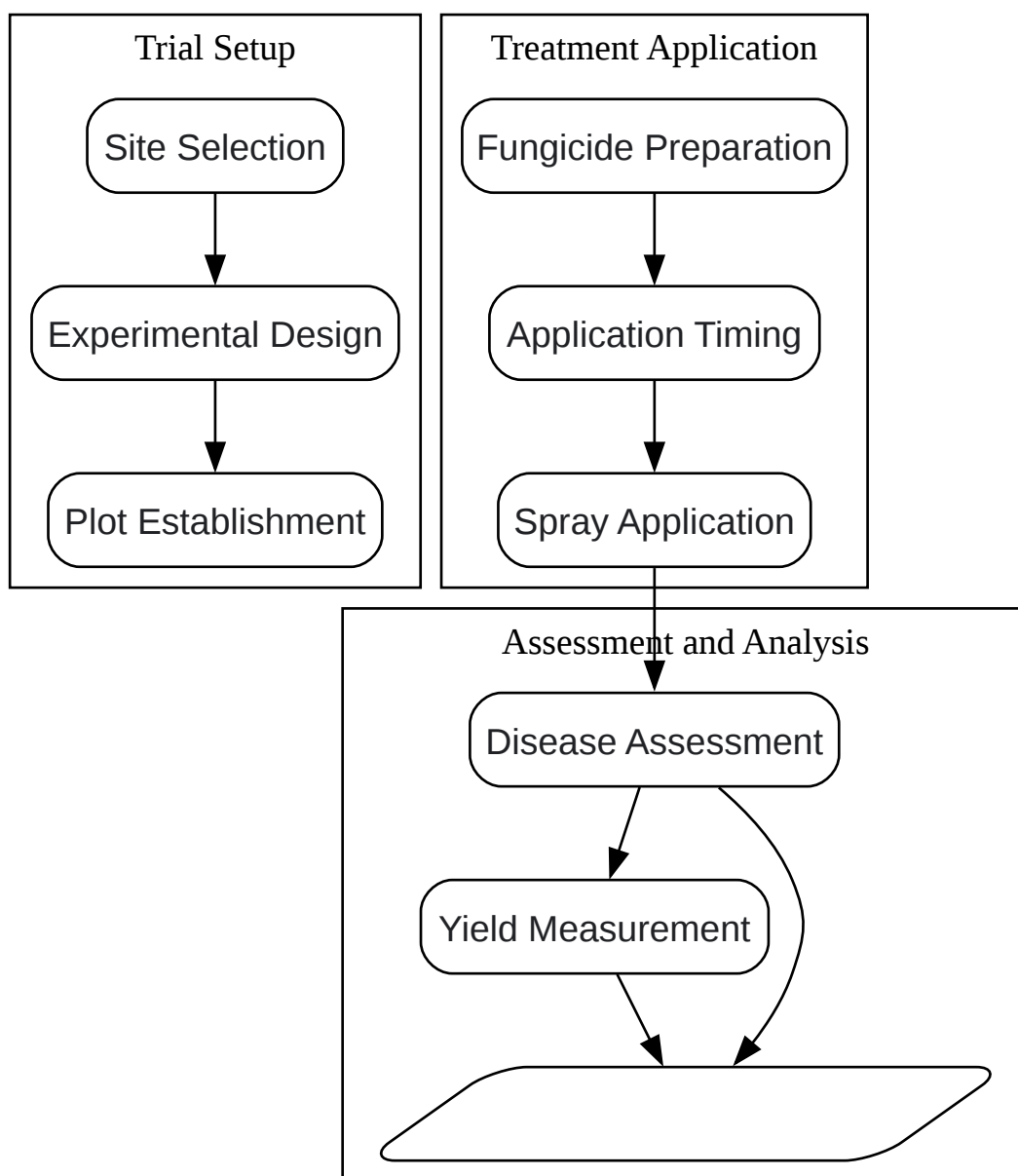
Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole fungicides, including **Flusilazole**, act as demethylation inhibitors (DMIs) in the fungal ergosterol biosynthesis pathway.^{[1][2]} They specifically target and inhibit the enzyme lanosterol 14 α -demethylase, a cytochrome P450 enzyme encoded by the CYP51 gene.^{[3][4]} This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that maintains its structure, fluidity, and integrity.^{[5][6]}

By inhibiting this key step, triazole fungicides disrupt the fungal cell membrane, leading to abnormal fungal growth and eventual cell death.^[1] The primary interaction involves the nitrogen atom of the triazole ring binding to the heme iron atom in the active site of the CYP51 enzyme.^{[3][7]}







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